Evidence Item 1: Regioisomeric Specificity—5-Benzyloxy Isomer Is the Only Active LAT1 Inhibitor Among Four Positional Isomers
In a direct head-to-head comparison of all four benzyloxy-substituted L-tryptophan regioisomers (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan), only the 5-substituted derivative exhibited clear LAT1 inhibition at concentrations below 100 μM, with an IC50 of 18.8 μM (95% CI: 7.3–48.3 μM). The 4-, 6-, and 7-isomers all showed IC50 values >100 μM, indicating that the 5-position is uniquely permissive for LAT1 inhibitory activity [1]. This regioisomeric specificity provides a clear basis for selecting the 5-isomer over any other benzyloxy positional isomer for LAT1-targeted research.
| Evidence Dimension | LAT1-mediated [3H]-L-leucine uptake inhibition in HT-29 human colon carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 18.8 μM (95% CI: 7.3–48.3 μM) |
| Comparator Or Baseline | 4-Benzyloxy-L-tryptophan: IC50 >100 μM; 6-Benzyloxy-L-tryptophan: IC50 >100 μM; 7-Benzyloxy-L-tryptophan: IC50 >100 μM |
| Quantified Difference | ≥5.3-fold more potent than any other isomer (lower bound estimate based on >100 μM threshold) |
| Conditions | [3H]-L-leucine uptake into HT-29 human colon carcinoma cells; n ≥ 3 independent experiments, each in triplicate |
Why This Matters
This demonstrates that the 5-benzyloxy positional isomer is the only viable choice among benzyloxy-tryptophan regioisomers for LAT1 inhibition studies; procurement of any other isomer would yield an inactive compound for this target.
- [1] Graff J, Müller J, Sadurní A, et al. The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). ChemMedChem. 2022;17(17):e202200308. doi:10.1002/cmdc.202200308. Table 1: Compound 5 IC50 = 18.8 μM (7.3–48.3); 5a, 5b, 5c all >100 μM. View Source
